(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a thiadiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
The synthesis of (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with heptylamine and thiadiazolo[3,2-a]pyrimidin-7-one under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:
6-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: This compound has a similar core structure but differs in the substituents attached to the thiadiazolo[3,2-a]pyrimidin-7-one ring.
6-{[1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: This compound features a different aromatic group and additional methyl groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN4O2S |
---|---|
Molecular Weight |
455 g/mol |
IUPAC Name |
(6Z)-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H23ClN4O2S/c1-2-3-4-5-6-11-20-27-28-21(25)17(22(29)26-23(28)31-20)14-15-12-13-19(30-15)16-9-7-8-10-18(16)24/h7-10,12-14,25H,2-6,11H2,1H3/b17-14-,25-21? |
InChI Key |
YWCWQAJXCMKCEG-GSLRTKOCSA-N |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1 |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1 |
Origin of Product |
United States |
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